6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine is a compound belonging to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and CNS depressive properties . The specific structure of this compound, with a fluorophenyl and methylpropoxy group, makes it a potential candidate for various pharmacological applications.
Preparation Methods
The synthesis of 6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-fluorophenyl group: This step often involves a substitution reaction using a fluorinated benzene derivative.
Attachment of the 2-methylpropoxy group: This can be done through an etherification reaction using an appropriate alkylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: This compound is used in biological assays to study its effects on various cellular processes.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The specific pathways involved include the EGFR signaling pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Similar compounds to 6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine include:
2-(2-Fluorophenyl)pyridine: This compound shares the fluorophenyl group but lacks the pyrido[3,2-d]pyrimidine core.
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine: This compound has a trifluoromethyl group instead of the 2-fluorophenyl group, which may alter its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
897362-35-5 |
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Molecular Formula |
C17H17FN4O |
Molecular Weight |
312.34 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17FN4O/c1-10(2)9-23-16-15-14(21-17(19)22-16)8-7-13(20-15)11-5-3-4-6-12(11)18/h3-8,10H,9H2,1-2H3,(H2,19,21,22) |
InChI Key |
UBTWJLUINNYKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N |
Origin of Product |
United States |
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